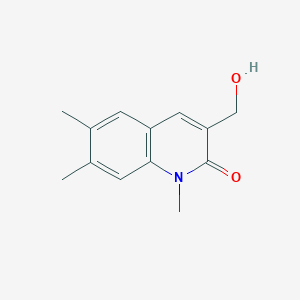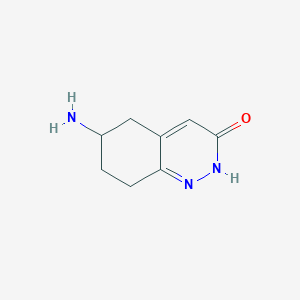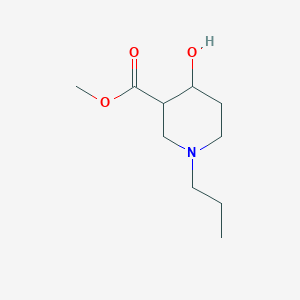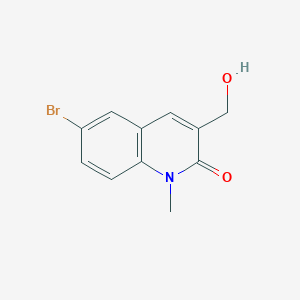
6-bromo-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one
Vue d'ensemble
Description
6-bromo-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one, also known as 6-Br-3-HMQ, is a small organic molecule that has recently gained interest in the scientific community due to its potential as a therapeutic agent. It has been shown to have anti-inflammatory, anti-bacterial, and anti-cancer properties in vitro, as well as in vivo models. As such, 6-Br-3-HMQ has become a promising candidate for further research and development.
Mécanisme D'action
The exact mechanism of action of 6-bromo-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one is not yet fully understood. However, it is believed to act by modulating multiple pathways involved in cancer. For example, it has been shown to inhibit the Wnt/β-catenin pathway, which is involved in the regulation of cell proliferation, differentiation, and apoptosis. In addition, 6-bromo-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response. Finally, it has been shown to inhibit the PI3K/Akt pathway, which is involved in the regulation of cell survival and apoptosis.
Biochemical and Physiological Effects
6-bromo-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one has been shown to have a variety of biochemical and physiological effects. In vitro, it has been shown to inhibit the growth of multiple cancer cell lines, including lung, breast, and prostate cancer. In addition, it has been shown to inhibit the growth of multiple bacterial strains, including E. coli and S. aureus. Furthermore, 6-bromo-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one has been shown to possess anti-inflammatory and antioxidant properties. In vivo, it has been shown to reduce tumor growth in mice models of lung and breast cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 6-bromo-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one in lab experiments is its high potency and selectivity. It has been shown to be more potent than other compounds in its class, and it is selective for specific targets, such as the Wnt/β-catenin, NF-κB, and PI3K/Akt pathways. In addition, 6-bromo-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one is relatively easy to synthesize and is commercially available.
The main limitation of using 6-bromo-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one in lab experiments is its lack of specificity. It has been shown to have a variety of effects on multiple pathways, which can make it difficult to isolate the desired effect. In addition, 6-bromo-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one is not yet approved for clinical use, so its safety and efficacy in humans is not yet known.
Orientations Futures
There are numerous potential future directions for research on 6-bromo-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one. For example, further studies could be conducted to better understand its mechanism of action and to identify new targets for its therapeutic effects. In addition, further studies could be conducted to determine its safety and efficacy in humans. Finally, further studies could be conducted to explore its potential as a drug delivery system.
Applications De Recherche Scientifique
6-bromo-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one has been the subject of numerous scientific studies due to its potential as a therapeutic agent. It has been shown to possess anti-inflammatory, anti-bacterial, and anti-cancer properties in vitro, as well as in vivo models. In addition, 6-bromo-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one has been shown to modulate the activity of multiple pathways involved in cancer, including the Wnt/β-catenin, NF-κB, and PI3K/Akt pathways. As such, it is a promising candidate for further research and development.
Propriétés
IUPAC Name |
6-bromo-3-(hydroxymethyl)-1-methylquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-13-10-3-2-9(12)5-7(10)4-8(6-14)11(13)15/h2-5,14H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGSSTCHCDFJKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C=C(C1=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-fluoro-4-hydroxy-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478620.png)
![2-(4-ethyl-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1478623.png)
![(4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol](/img/structure/B1478624.png)
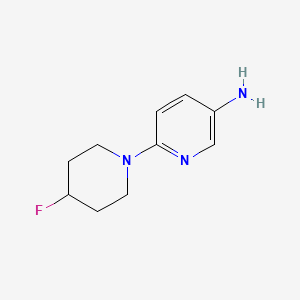
![1-ethyl-2-oxo-1,2,3,4,5,6-hexahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B1478626.png)
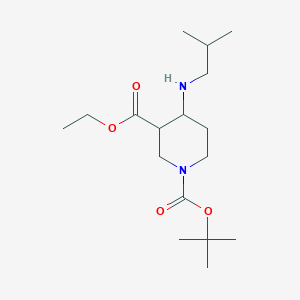
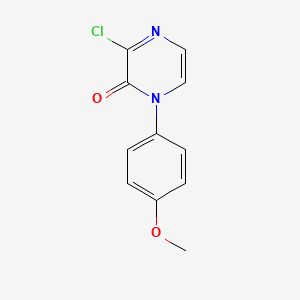
![2-(3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine](/img/structure/B1478634.png)
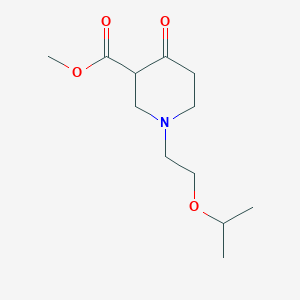
![6-Methyl-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1478638.png)

